molecular formula H2ORbV B12341809 Rubidium vanadate ortho

Rubidium vanadate ortho

Cat. No.: B12341809
M. Wt: 154.425 g/mol
InChI Key: ILALCDSSQGTXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rubidium vanadate ortho refers to a class of inorganic compounds containing rubidium (Rb) and vanadium in the +5 oxidation state, typically forming structures with the orthovanadate ion (VO₄³⁻). However, rubidium vanadates are more commonly reported in pyrovanadate (e.g., Rb₄V₂O₇) or metavanadate (e.g., RbVO₃) configurations . These compounds are characterized by their high solubility in water, reactivity, and applications in materials science, such as luminescent phosphors (e.g., Er-doped RbVO₃) .

Vanadate ions, including orthovanadate, exhibit structural and electronic similarities to phosphate (HPO₄²⁻), enabling them to act as phosphate analogs in biological systems. This property underpins their role as inhibitors of phosphate-metabolizing enzymes, such as ATPases and phosphatases .

Properties

Molecular Formula

H2ORbV

Molecular Weight

154.425 g/mol

InChI

InChI=1S/H2O.Rb.V/h1H2;;

InChI Key

ILALCDSSQGTXPA-UHFFFAOYSA-N

Canonical SMILES

O.[V].[Rb]

Origin of Product

United States

Preparation Methods

Rubidium vanadate ortho can be synthesized through several methods. One common approach involves the solid-state reaction of rubidium carbonate (Rb2CO3) and vanadium pentoxide (V2O5) at high temperatures. The reaction typically occurs at around 850°C, followed by a series of heating and cooling steps to ensure the formation of the desired compound . Another method involves the use of rubidium hydroxide (RbOH) and vanadium pentoxide in an aqueous solution, followed by evaporation and calcination .

Chemical Reactions Analysis

Rubidium vanadate ortho undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In acidic solutions, it can react with strong acids to form vanadium oxides and rubidium salts . It also participates in redox reactions, where vanadium can change its oxidation state. Common reagents used in these reactions include hydrochloric acid (HCl), sulfuric acid (H2SO4), and reducing agents like hydrogen gas (H2). The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Structural and Chemical Properties

Alkali Metal Vanadates

Rubidium vanadates share structural motifs with other alkali metal vanadates (e.g., K₃VO₄, Cs₃VO₄) but differ in stability and solubility due to cation size and polarizability. For example:

  • Stability Trends : Rubidium compounds generally exhibit intermediate stability between cesium (more stable) and potassium (less stable). This trend mirrors observations in trihalides, where RbBr₃ and KBr₃ show decreasing thermal stability (e.g., decomposition temperatures: Cs > Rb > K) .
  • Solubility : Rb vanadates require highly concentrated solutions for crystallization, similar to Cs vanadates but more so than Na or K analogs .
Vanadate Isomers: Ortho-, Pyro-, and Metavanadates
  • Orthovanadate (VO₄³⁻) : Hypothetical Rb₃VO₄ would feature isolated tetrahedral VO₄³⁻ units. Its biological activity would resemble sodium orthovanadate (Na₃VO₄), a potent ATPase inhibitor .
  • Pyrovanadate (V₂O₇⁴⁻) : Rb₄V₂O₇ consists of dimeric V₂O₇⁴⁻ units. Pyrovanadates are weaker enzyme inhibitors than orthovanadate but interact with polyphosphate-binding domains .
  • Metavanadate (VO₃⁻) : RbVO₃ forms chain-like structures. It demonstrates unique applications, such as enhanced luminescence when doped with erbium .

Table 1: Structural Comparison of Rubidium Vanadates

Compound Formula Structure Key Properties
Orthovanadate Rb₃VO₄ (hypothetical) Isolated VO₄³⁻ High enzyme inhibition potency
Pyrovanadate Rb₄V₂O₇ Dimeric V₂O₇⁴⁻ Soluble, moderate inhibitor
Metavanadate RbVO₃ Chain-like VO₃⁻ Luminescent, energy storage applications

Table 2: Enzyme Inhibition Profiles

Enzyme Vanadate Form Inhibition Mechanism Comparison to Phosphate
Na,K-ATPase Orthovanadate Binds to high-affinity site (K₁ = 4 nM) 10–100× more potent
MutS ATPase Ortho/Decavanadate Blocks ADP/ATP exchange via steric hindrance Unique to vanadate
Ribonucleases Decavanadate Binds polyphosphate domains Weaker than orthovanadate

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for rubidium vanadate ortho to achieve high phase purity?

  • Methodological Answer : High-purity Rb₃VO₄ is typically synthesized via solid-state reactions using Rb₂CO₃ and V₂O₅ precursors. Key parameters include:

  • Stoichiometric ratios : Precise molar ratios (e.g., 3:1 Rb:V) to avoid secondary phases.
  • Temperature profiles : Calcination at 600–800°C under controlled atmospheres (e.g., inert or reducing) to prevent Rb sublimation.
  • Characterization : X-ray diffraction (XRD) for phase identification, supplemented by Rietveld refinement to quantify impurities .
    • Validation : Cross-reference with Raman spectroscopy to confirm VO₄³⁻ tetrahedral symmetry .

Q. How does the crystal structure of this compound influence its electronic properties?

  • Methodological Answer : Rb₃VO₄ adopts an orthorhombic structure (space group Pnma), where VO₄³⁻ units dictate electronic behavior.

  • Techniques : Pair XRD with density functional theory (DFT) simulations to correlate lattice parameters with bandgap variations.
  • Experimental Data : Diffuse reflectance spectroscopy (DRS) measures optical bandgaps (~3.2–3.5 eV), while Hall effect experiments assess carrier mobility .

Q. What spectroscopic techniques are most effective for characterizing the vanadium-oxygen bonding in this compound?

  • Methodological Answer :

  • Raman Spectroscopy : Identifies V–O stretching modes (e.g., ~820 cm⁻¹ for symmetric stretches).
  • X-ray Photoelectron Spectroscopy (XPS) : Quantifies V⁵⁺ oxidation states and oxygen vacancy concentrations.
  • Infrared (IR) Spectroscopy : Resolves lattice vibrations linked to VO₄³⁻ distortions .

Advanced Research Questions

Q. How do deviations in stoichiometry during this compound synthesis affect its magnetic properties?

  • Methodological Answer : Non-stoichiometric Rb₃₊ₓVO₄ may introduce defect-mediated magnetism.

  • Approach : Synthesize Rb-deficient samples (e.g., Rb₂.₈VO₄) and characterize via SQUID magnetometry.
  • Contradiction Analysis : Compare with literature reports to distinguish intrinsic magnetism from impurity phases (e.g., RbVO₃) .

Q. What computational models accurately predict the thermal stability of this compound under varying oxygen partial pressures?

  • Methodological Answer :

  • DFT + Thermodynamic Modeling : Calculate Gibbs free energy for decomposition pathways (e.g., Rb₃VO₄ → RbVO₃ + Rb₂O).
  • Validation : Couple with thermogravimetric analysis (TGA) under controlled pO₂ to validate phase boundaries .

Q. How can in situ X-ray diffraction elucidate phase transition mechanisms in this compound under high-temperature conditions?

  • Methodological Answer :

  • Experimental Design : Use synchrotron-based XRD (25–800°C) to track lattice expansion and phase transitions.
  • Data Interpretation : Apply the Williamson-Hall method to distinguish thermal strain from crystallite size effects .

Data Contradiction and Analysis

Q. How should researchers resolve discrepancies in reported bandgap values for this compound across different studies?

  • Methodological Answer :

  • Root Cause Analysis : Evaluate synthesis conditions (e.g., oxygen vacancies, Rb non-stoichiometry) and measurement techniques (e.g., DRS vs. photoluminescence).
  • Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-peer-reviewed sources like ) and apply statistical tests (e.g., ANOVA) to identify systematic errors .

Experimental Design and Replicability

Q. What protocols ensure replicability of this compound synthesis across laboratories?

  • Methodological Answer :

  • Standardization : Publish detailed thermal profiles, precursor purity criteria (≥99.9%), and atmospheric controls (e.g., Ar flow rates).
  • Collaborative Validation : Share samples for cross-lab XRD and spectroscopic benchmarking .

Emerging Research Directions

Q. Can this compound serve as a stable cathode material in Rb-ion batteries?

  • Methodological Answer :

  • Electrochemical Testing : Cyclic voltammetry (1–4 V vs. Rb/Rb⁺) to assess redox activity.
  • In operando XRD**: Monitor structural stability during Rb⁺ intercalation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.